molecular formula C6H9N3O2S B1659733 Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate CAS No. 67618-34-2

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate

Cat. No. B1659733
CAS RN: 67618-34-2
M. Wt: 187.22 g/mol
InChI Key: PGSHMZVDJABVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate is a chemical compound with the CAS Number: 67618-34-2 . It is a solid substance that is stored at 2-8°C .


Synthesis Analysis

A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates was synthesized in two steps from thiosemicarbazones, which were cyclized with ethyl bromopyruvate to ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates . The structures of these compounds were established by FT-IR, 1H- and 13C-NMR .


Molecular Structure Analysis

The compound is characterized by spectrometric, spectroscopic, and single-crystal (SC-XRD) techniques . Non-covalent interactions that are responsible for crystal packing are explored by Hirshfeld surface analysis . Theoretical harmonic frequencies of ethyl 2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole-4-carboxylate were optimized .


Chemical Reactions Analysis

The ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, a thiazole ester, was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate is 268.13 . It is a solid substance that is stored at 2-8°C .

Mechanism of Action

The potential of synthesized compounds for possible antiviral targets is predicted through molecular docking methods . The compounds showed good binding affinities and inhibition constants to be considered as a therapeutic target for M pro protein of SARS-CoV-2 (COVID-19) .

Safety and Hazards

The safety information for Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate includes GHS07 Pictograms, Signal Word Warning, and Hazard Statements H315;H319;H335 . Precautionary statements include P260;P280 .

Future Directions

The present in-depth analysis of synthesized compounds will put them under the spotlight for practical applications as antioxidants and the modification in structural motif may open the way for COVID-19 drug .

properties

IUPAC Name

ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-2-11-5(10)4-3-12-6(8-4)9-7/h3H,2,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSHMZVDJABVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557093
Record name Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate

CAS RN

67618-34-2
Record name Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of thiosemicarbazide (911 mg, 10 mmol) in dioxane (10 mL) was added ethyl bromopyruvate (1258 μl, 10.00 mmol). The resulting solution was allowed to stir for 16 h at room temperature, then for 2 h at 60° C. Solvent was evaporated and the residue was purified by silica gel column chromatography with gradient of methanol (0-10%) in CH2Cl2 to afford 28 (500 mg, 27%) as an orange solid. LRMS (ESI): calc. 187.1; found 188.1 (MH)+.
Quantity
911 mg
Type
reactant
Reaction Step One
Quantity
1258 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
Reactant of Route 3
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
Reactant of Route 5
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate
Reactant of Route 6
Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.